molecular formula C16H17NO3S B2779384 N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1376446-72-8

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2779384
CAS No.: 1376446-72-8
M. Wt: 303.38
InChI Key: JCSLFHYIEANSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring an ethene bridge connecting two aromatic rings. The 3-hydroxy-4-methylphenyl group introduces a hydroxyl substituent capable of hydrogen bonding, while the 4-methylphenyl group contributes hydrophobic character.

Properties

IUPAC Name

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12-3-6-14(7-4-12)9-10-21(19,20)17-15-8-5-13(2)16(18)11-15/h3-11,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSLFHYIEANSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxy-4-methylphenyl and 4-methylphenyl ethene.

    Sulfonation: The ethene backbone is sulfonated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling Reaction: The sulfonated intermediate is then coupled with the 3-hydroxy-4-methylphenyl group using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The hydroxy and methyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide and its analogs:

Compound Substituents Key Features Synthesis Yield Melting Point Hydrogen Bonding
This compound (Target) 3-hydroxy-4-methylphenyl (A-ring); 4-methylphenyl (B-ring) Hydroxyl group for H-bonding; dual methyl groups enhance hydrophobicity Not reported Not reported Yes (via -OH)
(E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-trifluorophenyl)ethenesulfonamide 4-methoxyphenyl (A-ring); 2,4,6-trifluorophenyl (B-ring) Electron-donating (-OCH₃) and withdrawing (-F) groups; enhanced polarity 60% 120–122 °C Limited (no -OH)
2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide 4-chlorophenyl (A-ring); 4-methylbenzyl (B-ring) Chlorine increases electronegativity; benzyl group adds steric bulk Not reported Not reported No
(E)-2-(4-Methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide 4-methoxyphenyl (A-ring); 4-methylbenzyl (B-ring) Methoxy group improves solubility; benzyl substituent may hinder crystal packing Not reported Not reported No
(Z)-N-(4-hydroxybut-2-en-1-yl)-4-methyl-N-(3-(2-(methylsulfonamido)naphthalen-1-yl)-prop-2-yn-1-yl)benzenesulfonamide Hydroxybutenyl chain; naphthalene-sulfonamide; propargyl group Complex structure with multiple functional groups; low yield due to steric demand 21% Amorphous solid Yes (via -OH and sulfonamide groups)

Key Observations

Structural Modifications and Electronic Effects: The target compound’s 3-hydroxy group distinguishes it from analogs like the trifluorophenyl derivative or chlorophenyl variant , which rely on halogen or methoxy substituents for electronic modulation. Electron-withdrawing groups (e.g., -Cl, -F) in analogs increase electrophilicity, whereas electron-donating groups (e.g., -OCH₃, -CH₃) in may stabilize resonance structures in the sulfonamide backbone.

Yields vary significantly: the trifluorophenyl derivative achieved 60%, while the naphthalene-containing analog yielded only 21%, likely due to steric hindrance.

Physical Properties :

  • Melting points correlate with molecular symmetry and intermolecular forces. The trifluorophenyl derivative has a defined melting point (120–122°C), whereas the hydroxybutenyl-naphthalene compound is an amorphous solid, reflecting disrupted crystal packing from bulky substituents.
  • Hydrogen bonding in the target compound (via -OH) may promote crystalline stability, akin to patterns discussed in Etter’s graph set analysis .

Biological Implications: Although biological data for the target compound are absent, the trifluorophenyl analog was evaluated for potency (truncated title suggests antimicrobial or anticancer activity). The hydroxyl group in the target compound could mimic phenolic pharmacophores seen in kinase inhibitors or estrogen receptor modulators.

Biological Activity

N-(3-hydroxy-4-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H17NO2S\text{C}_{16}\text{H}_{17}\text{N}\text{O}_2\text{S}

This structure features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, a study evaluated several derivatives in MCF-7 breast cancer cells and found IC50 values ranging from 10 to 33 nM for several analogs, indicating potent activity against this cell line .

Table 1: Antiproliferative Activity of Analog Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
9hMCF-710Tubulin destabilization
9qMDA-MB-23123Apoptosis induction
CA-4MCF-73.9Microtubule inhibition

The biological activity of this compound is primarily attributed to its ability to interact with tubulin, leading to microtubule destabilization. This mechanism is crucial in the context of cancer therapy as it disrupts the mitotic spindle formation necessary for cell division.

Case Study: Interaction with Tubulin

In vitro studies have shown that the compound inhibits tubulin polymerization, which is essential for maintaining the structure and function of microtubules. Flow cytometry analyses revealed that treatment with analogs like compound 9q resulted in cell cycle arrest at the G2/M phase and subsequent apoptosis in MCF-7 cells . Immunofluorescence microscopy confirmed alterations in microtubule organization post-treatment, further validating the compound's mechanism of action.

Stability and Pharmacokinetics

Stability studies indicate that derivatives of this compound maintain their integrity under various conditions (acidic, alkaline, oxidative), suggesting favorable pharmacokinetic properties that could enhance their therapeutic potential. For instance, one derivative remained stable after exposure to acidic conditions for four hours, retaining over 90% of its initial concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.